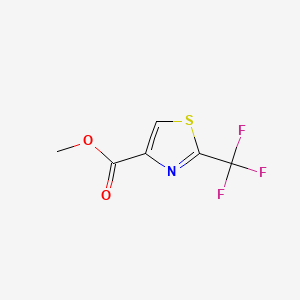

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate

説明

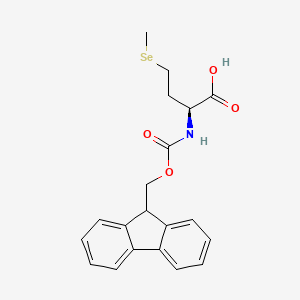

“Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C6H4F3NO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” consists of a thiazole ring substituted with a trifluoromethyl group and a carboxylate ester . The molecular weight of the compound is 211.16 g/mol .Physical And Chemical Properties Analysis

“Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” is a solid at 20 degrees Celsius . It has a melting point of 173 degrees Celsius . The compound is soluble in methanol .科学的研究の応用

Antimicrobial Activity

Thiazoles, including Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, have been found to exhibit antimicrobial properties . For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity .

Antifungal Activity

Thiazole derivatives have been used in the development of antifungal drugs . The presence of sulfur and nitrogen in the thiazole ring contributes to their bioactivity .

Anti-inflammatory Activity

Thiazole compounds have shown potential as anti-inflammatory agents . A specific compound exhibited significant analgesic and anti-inflammatory activities .

Antitumor and Cytotoxic Activity

Thiazoles have been studied for their antitumor and cytotoxic effects . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .

Antioxidant Activity

Some thiazole derivatives have demonstrated potent DPPH radical scavenging activity . This suggests potential applications in the development of antioxidant therapies .

Antibacterial Activity

Thiazole derivatives have been screened for their preliminary in vitro antibacterial activity against various bacterial strains . This suggests potential applications in the development of new antibacterial drugs .

Safety and Hazards

“Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

The future directions for “Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” could involve further exploration of its potential therapeutic roles, given the diverse biological activities of thiazole derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

作用機序

Target of Action

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, a derivative of thiazole, has been found to interact with various biological targets. Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They can also inhibit the in vivo growth of Xanthomonas .

Biochemical Pathways

Thiazole derivatives, including Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, can affect various biochemical pathways. For example, thiamine, a compound that naturally contains a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 173°C . It is soluble in methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

For example, they have been found to have antibacterial and antifungal potential .

Action Environment

The action of Methyl 2-(trifluoromethyl)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at room temperature in a cool and dark place . Furthermore, its solubility in methanol suggests that it could potentially be affected by the presence of certain solvents in its environment.

特性

IUPAC Name |

methyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-12-4(11)3-2-13-5(10-3)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVSZYDFRKPHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301181987 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301181987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate | |

CAS RN |

1286734-79-9 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301181987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)

![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)

![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)